1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-
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Overview
Description
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)- is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring fused to an isoindole core, with additional functional groups such as amino and propoxypropyl groups. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)- typically involves multi-step organic reactions. One common approach is the condensation of naphthalene derivatives with isoindole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and propoxypropyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives such as:
- 2-(1-Naphthyl)-1H-isoindole-1,3(2H)-dione
- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione derivatives
- 1H-Isoindole-1,3(2H)-dione, 2-(hydroxymethyl)-
Uniqueness
What sets 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)- apart is its unique combination of functional groups and its specific structural configuration.
Properties
CAS No. |
71617-29-3 |
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Molecular Formula |
C22H21N3O5 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4,11-diamino-2-(3-propoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C22H21N3O5/c1-2-9-30-10-5-8-25-21(28)15-16(22(25)29)18(24)14-13(17(15)23)19(26)11-6-3-4-7-12(11)20(14)27/h3-4,6-7H,2,5,8-10,23-24H2,1H3 |
InChI Key |
JKJSLFSWENXQTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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